molecular formula C26H22O8 B1249519 artoindonesianin C

artoindonesianin C

Cat. No.: B1249519
M. Wt: 462.4 g/mol
InChI Key: ZYXATNOZMULVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

artoindonesianin C is a natural product found in Artocarpus kemando, Artocarpus teysmannii, and other organisms with data available.

Scientific Research Applications

Discovery and Structural Analysis

  • Artoindonesianin C : Discovered as a new xanthone derivative from Artocarpus teysmanii, with its structure determined using MS and NMR evidence (Makmur et al., 2000).

Related Compounds and Activities

  • Artoindonesianins A and B : Isolated from Artocarpus champeden, these compounds showed cytotoxic activity against murine leukemia cells (Hakim et al., 1999).
  • Artoindonesianin P : Found in Artocarpus lanceifolius, exhibited significant cytotoxicity against leukemia cells (Hakim et al., 2002).
  • Artoindonesianin E1 : Derived from Artocarpus elasticus, showed cytotoxic activity against leukemia cells (Musthapa et al., 2009).
  • Neuroprotective Effects : Artoindonesianin O from mulberry demonstrated neuroprotection against neurotoxicity and tau protein hyperphosphorylation, suggesting potential applications in Alzheimer's disease research (Qiao et al., 2015).
  • Artoindonesianins X and Y : Found in Artocarpus fretessi, showed moderate activity against Artemia salina (Soekamto et al., 2003).

Synthesis and Chemical Studies

  • Total Synthesis : A study reported the synthesis of artoindonesianin B-1, offering a route for producing quantities sufficient for biological potential exploration (Wu et al., 2015).

Other Notable Findings

  • Artoindonesianins G-I : Extracted from Artocarpus lanceifolius, these compounds exhibited strong cytotoxicity against P-388 cells (Syah et al., 2001).
  • Antimalarial Activity : Artocarpus champeden-derived compounds, including artoindonesianins, showed antimalarial activity in vitro (Widyawaruyanti et al., 2007).

Properties

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

IUPAC Name

methyl 7,14-dihydroxy-18,18-dimethyl-5,12-dioxo-9-prop-1-en-2-yl-2,17-dioxapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-1(13),3,8,10,14,16(21),19-heptaene-7-carboxylate

InChI

InChI=1S/C26H22O8/c1-11(2)13-8-14-21(29)19-15(27)9-17-12(6-7-25(3,4)34-17)22(19)33-23(14)18-16(28)10-26(31,20(13)18)24(30)32-5/h6-9,27,31H,1,10H2,2-5H3

InChI Key

ZYXATNOZMULVQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C2C(=C3C(=C1)C(=O)C4=C(O3)C5=C(C=C4O)OC(C=C5)(C)C)C(=O)CC2(C(=O)OC)O

Synonyms

artoindonesianin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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